

Sulfacetamide: A Technical Overview of its Chemical Properties and Synthesis

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Compound of Interest

Compound Name: Sulfacetamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of **sulfacetamide**, a widely used sulfonamide antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Chemical and Physical Properties

Sulfacetamide, with the IUPAC name N-[(4-aminophenyl)sulfonyl]acetamide, is a synthetic bacteriostatic antibiotic.^{[1][2]} It functions by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.^{[1][3][4][5]} Folic acid is an essential nutrient for bacteria, required for the synthesis of nucleic acids (DNA and RNA), and its absence inhibits bacterial growth and multiplication.^{[3][5][6]}

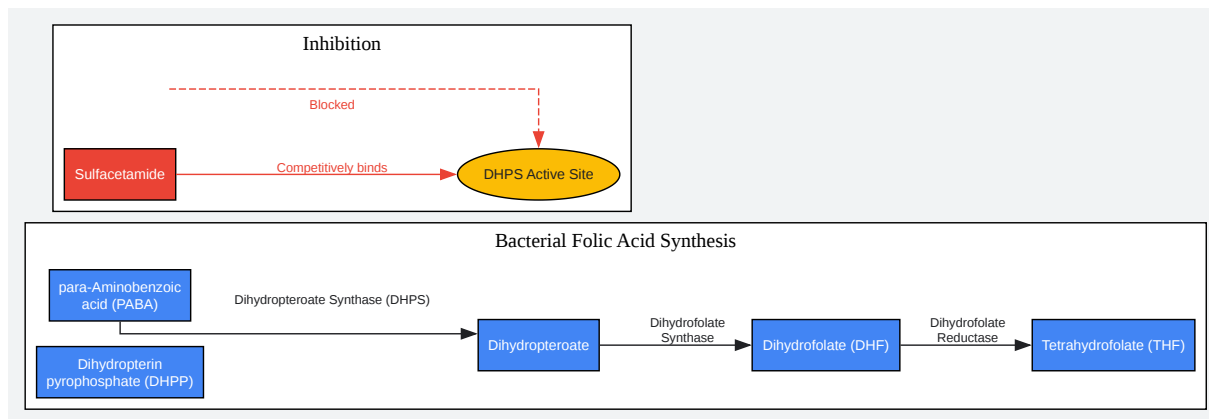
The key physicochemical properties of **sulfacetamide** are summarized in the table below for easy reference.

Property	Value
IUPAC Name	N-[(4-aminophenyl)sulfonyl]acetamide[1][2]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₃ S[1][2]
Molecular Weight	214.24 g/mol [1][2][7]
Appearance	White or yellowish-white powder/prisms[1][2][7]
Melting Point	182-184 °C[1][7]
pKa	pKa1 (amino group): 1.8; pKa2 (sulfonamide group): 5.4[7]
Solubility	Soluble in 150 parts water at 20°C, 15 parts alcohol, 7 parts acetone.[7] Soluble in mineral acids and alkali hydroxide solutions.[7] The sodium salt is soluble in 1.5 parts water.[7]
UV Absorption Max (λ _{max})	In water: 258 nm; In 0.1M HCl: 217 nm, 270 nm; In 0.1M NaOH: 256 nm[7]

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfacetamide exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[3][4][6] Structurally, **sulfacetamide** mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA).[3] This structural similarity allows it to bind to the active site of the enzyme, thereby preventing PABA from binding and blocking the synthesis of dihydropteroate, a direct precursor to folic acid.[3][5] Mammalian cells are unaffected because they do not synthesize their own folic acid; instead, they obtain it from their diet, making **sulfacetamide** selectively toxic to bacteria.[5]

The following diagram illustrates the bacterial folic acid synthesis pathway and the inhibitory role of **sulfacetamide**.



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Caption: Bacterial folic acid synthesis and competitive inhibition by **sulfacetamide**.

Synthesis of Sulfacetamide

The synthesis of **sulfacetamide** can be achieved through several routes. The most common laboratory and industrial methods involve the acetylation of sulfanilamide or the reaction of an aminobenzenesulfonyl chloride derivative with acetamide.

Method 1: Synthesis from Sulfanilamide

This method involves the acetylation of sulfanilamide (4-aminobenzenesulfonamide) with acetic anhydride. To achieve selectivity and prevent acetylation of the aromatic amino group (N4), the reaction is typically carried out in a basic medium, followed by selective hydrolysis. A more modern approach utilizes ultrasonic irradiation to improve reaction times and yields.[8][9]

Experimental Protocol (Ultrasonic Irradiation Method):[9]

- Preparation of Sulfanilamide Solution: Dissolve 0.1 mol (17.2 g) of sulfanilamide in an aqueous sodium hydroxide (NaOH) solution (20% w/w, 14 ml). Subject the mixture to ultrasonic irradiation at room temperature for 15 minutes until the solid is fully dissolved.
- Acetylation: To the reaction mixture, simultaneously add an aqueous solution of NaOH (30%, 12 ml) and acetic anhydride (18 ml) under continuous ultrasonic irradiation. Continue the irradiation for an additional 25 minutes.
- Hydrolysis: Add a final portion of aqueous NaOH solution (30%, 24 ml) to the mixture and continue ultrasonic irradiation for approximately 5 minutes, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- Isolation and Purification:
 - Pour the final reaction mixture over crushed ice.
 - Carefully acidify the solution with hydrochloric acid (HCl) to a pH of 8.0. At this pH, the desired N1-acetyl sodium sulfanilamide remains in solution, while byproducts like N4-acetyl and N1,N4-diacetyl sulfanilamide precipitate.
 - Filter the mixture to remove the undissolved solids.
 - Take the filtrate and further acidify it with HCl to a pH of 4.0. This will precipitate the **sulfacetamide** product.
 - Collect the solid product by filtration and wash it thoroughly with cold water.
- Final Product (Sodium Salt): To obtain the more soluble sodium salt, the purified **sulfacetamide** residue can be dissolved in water and the pH adjusted to 8.0 with NaOH solution.^[9]

Method 2: Synthesis from 4-Aminobenzenesulfonyl Chloride

An alternative synthesis route involves the direct reaction of 4-aminobenzenesulfonyl chloride with acetamide.^{[10][11]}

Experimental Protocol:[11]

- Reaction Setup: In a suitable reaction vessel, combine 4-aminobenzenesulfonyl chloride and acetamide.
- Reaction: The nucleophilic nitrogen of acetamide attacks the sulfonyl chloride, leading to the formation of **sulfacetamide** and the elimination of hydrogen chloride (HCl).[11]
- Work-up and Purification: The crude product is typically purified through recrystallization to yield pure **sulfacetamide**.

Another variation of this approach starts with 4-acetamidobenzenesulfonyl chloride, which is reacted with aqueous ammonia. The resulting 4-acetamidobenzenesulfonamide is then selectively hydrolyzed using dilute hydrochloric acid to remove the acetyl group from the N4 position, yielding sulfanilamide's derivative, **sulfacetamide**. [12]

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